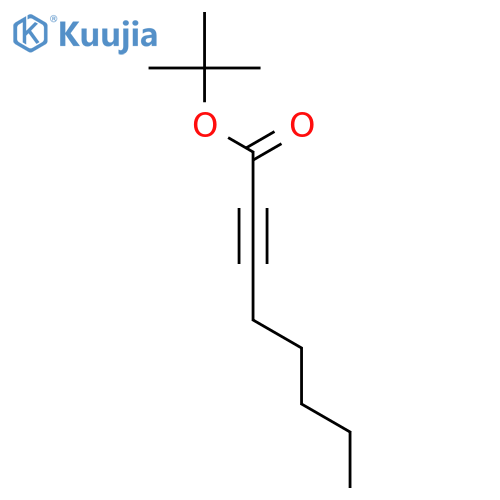Cas no 85144-29-2 (2-Octynoic acid, 1,1-dimethylethyl ester)

85144-29-2 structure
商品名:2-Octynoic acid, 1,1-dimethylethyl ester
2-Octynoic acid, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Octynoic acid, 1,1-dimethylethyl ester
- EN300-786772
- tert-butyl oct-2-ynoate
- 85144-29-2
- SCHEMBL1088614
-
- インチ: InChI=1S/C12H20O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h5-8H2,1-4H3
- InChIKey: RJIMUIROLBEVRW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 196.146329876Da
- どういたいしつりょう: 196.146329876Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 26.3Ų
2-Octynoic acid, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786772-1.0g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 1.0g |
$1315.0 | 2024-05-22 | |
| Enamine | EN300-786772-0.1g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.1g |
$1157.0 | 2024-05-22 | |
| Enamine | EN300-786772-5.0g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 5.0g |
$3812.0 | 2024-05-22 | |
| Enamine | EN300-786772-10.0g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 10.0g |
$5652.0 | 2024-05-22 | |
| Enamine | EN300-786772-2.5g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 2.5g |
$2576.0 | 2024-05-22 | |
| Enamine | EN300-786772-0.25g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.25g |
$1209.0 | 2024-05-22 | |
| Enamine | EN300-786772-0.05g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.05g |
$1104.0 | 2024-05-22 | |
| Enamine | EN300-786772-0.5g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.5g |
$1262.0 | 2024-05-22 |
2-Octynoic acid, 1,1-dimethylethyl ester 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
85144-29-2 (2-Octynoic acid, 1,1-dimethylethyl ester) 関連製品
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
